Cas no 59-67-6 (Niacin)

Our Niacin product is a high-quality, pharmaceutical-grade form of nicotinic acid, offering enhanced bioavailability and stability. Its key advantages include improved cardiovascular health, increased energy production, and potential antioxidant properties, making it an excellent choice for various applications in the nutraceutical and pharmaceutical industries.
Niacin structure
Niacin structure
商品名:Niacin
CAS番号:59-67-6
MF:C6H5NO2
メガワット:123.1094
MDL:MFCD00006391
CID:33738
PubChem ID:24897668

Niacin 化学的及び物理的性質

名前と識別子

    • Nicotinic acid
    • VB3
    • BETA-PICOLINIC ACID
    • ACIDUM-NICOTINICUM
    • 3-PYRIDINECARBOXYLIC ACID
    • 3-PICOLINIC ACID
    • 3-CARBOXYPYRIDINE
    • RARECHEM AL BO 0217
    • Pyridine -3-Carloxylic acid
    • Niacin
    • Niacin (Nicotinic Acid)
    • NIACIN(NICOTINIC ACID)(P)
    • Nicotinamide
    • Nicotinic acid (Vitamin B3) solution
    • NICOTINIIC ACID
    • VitaminB3
    • MS]
    • Nicotinic acid, Ph.Eur.
    • Pyridine-3-carboxylic Acid
    • Vitamin PP
    • 烟酸
    • Vitamin B3
    • wampocap
    • Acidum nicotinicum
    • Pellagrin
    • Apelagrin
    • Akotin
    • Efacin
    • Daskil
    • Pelonin
    • Linic
    • nicolar
    • nicocap
    • nicobid
    • nicamin
    • Nicodelmine
    • Enduracin
    • Pellagramin
    • Nicotinipca
    • Niconacid
    • Nicangin
    • Nicacid
    • Niaspan
    • Direktan
    • Peviton
    • Nyclin
    • Nicyl
    • Bionic
    • Diacin
    • Niac
    • Vitaplex N
    • Davitamon PP
    • Tega-Span
    • Nico-Span
    • SK-Niacin
    • Nicovasan
    • Nicovasen
    • Nicotene
    • Nicotamin
    • Nicocidin
    • Nicocrisina
    • Nipellen
    • Nicoside
    • Niconazid
    • 3-Pyridylcarboxylic acid
    • 1976-28-9
    • MLSMR
    • SMR000059024
    • MLS000069603
    • 636-79-3
    • 3-pyridinecarboxylate
    • P.P. factor
    • Nikotinsaeure
    • anti-pellagra vitamin
    • 59-67-6
    • PP factor
    • nicotinate
    • m-pyridinecarboxylic acid
    • pellagra preventive factor
    • pyridine-beta-carboxylic acid
    • beta-pyridinecarboxylic acid
    • Nicotinic Acid,98%
    • [5, 6-3H]-niacin
    • NAH
    • HMS2236A05
    • Nicotinic acid, meets USP testing specifications
    • Prestwick3_000881
    • Pyridine-carboxylique-3 [French]
    • KBio2_001543
    • pellagra
    • N1103
    • SW197229-3
    • NICOTINIC ACID [WHO-IP]
    • Nicosyl
    • Nicotinicacid
    • AB00052050
    • NCI60_001041
    • niacine
    • EINECS 200-441-0
    • GTPL1588
    • CCG-38340
    • S115
    • pyridine, 3-carboxy-
    • Spectrum5_001287
    • Acidum nicotinicum [INN-Latin]
    • Nicotinic acid, Ph Eur
    • NCGC00258971-01
    • NIACIN [HSDB]
    • 3-pyridine carboxylic acid
    • BPBio1_000730
    • Nicotinsaure [German]
    • BP-21419
    • Niacin, United States Pharmacopeia (USP) Reference Standard
    • Niacor (TN)
    • NCGC00256537-01
    • BIDD:GT0644
    • DTXSID1020932
    • CS-1946
    • Nicotinic acid, >=99.5% (HPLC)
    • Nicagin
    • KBioGR_001309
    • HMS3259K21
    • Nicosan 3
    • N0082
    • 3-Carboxylpyridine
    • ABT-919
    • NSC169454
    • STK301803
    • Tox21_110337_1
    • AKOS000118980
    • KBio3_001569
    • 3-Pyridylcarboxylate
    • EC 200-441-0
    • NCGC00016268-05
    • J-523605
    • Acide nicotinique
    • F2191-0082
    • Nicotinic acid-d3(major)
    • Z56755709
    • antipellagra vitamin
    • NICOTINIC ACID [JAN]
    • SY011111
    • HY-B0143
    • Acido nicotinico [INN-Spanish]
    • NCGC00016268-02
    • 3PyrCOOH
    • Spectrum4_000965
    • preventative factor
    • NIACIN [USP MONOGRAPH]
    • AB00052050-13
    • Nicotinic acid (Vitamin B3)
    • Nicotine acid
    • Acide nicotinique [INN-French]
    • BRN 0109591
    • [3H]nicotinic acid
    • Nicotinic acid 10 microg/mL in Acetonitrile
    • Nicotinic acid, BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture, >=98%
    • SR-01000722017-3
    • HMS1570B04
    • NICOTINIC ACID [EP MONOGRAPH]
    • BRD-K60237333-001-26-3
    • Pharmakon1600-01500430
    • Nicotinic acid, purum, >=99.0% (HPLC)
    • Nicotil
    • Prestwick0_000881
    • Kyselina nikotinova
    • NIACIN [ORANGE BOOK]
    • NCGC00016268-03
    • Oprea1_514398
    • Nicotinic acid (JP18/INN)
    • Slo-niacin
    • STR00112
    • NCGC00016268-01
    • NCGC00016268-08
    • CCRIS 1902
    • NICOTINIC ACID [MI]
    • CHEBI:15940
    • Nicotinic acid, NIST(R) SRM(R) 148
    • IDI1_000695
    • Niacin [USAN]
    • MFCD00006391
    • NIACIN [FCC]
    • BCP16301
    • NICOTINIC ACID [MART.]
    • Prestwick2_000881
    • EN300-16693
    • Nicotinic acid [INN]
    • Nicodon
    • Q134658
    • SCHEMBL1433
    • Opera_ID_1346
    • 101113-41-1
    • ACIDUM NICOTINICUM [WHO-IP LATIN]
    • Nicotinic Acid 1.0 mg/ml in Methanol
    • .beta.-Pyridinecarboxylic acid
    • NSC 169454
    • SR-01000722017
    • HMS1920P17
    • HMS502C17
    • Tinic
    • Nicotinic Acid [Matrix for MALDI-TOF/MS]
    • Nicotinic acid, certified reference material, TraceCERT(R)
    • NIO
    • NSC-757241
    • Tox21_201420
    • SPBio_002881
    • VITAMIN B-3
    • Nicotinic acid, USP grade
    • AC-22484
    • InChI=1/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9
    • SPBio_000011
    • Pyridinecarboxylic acid, 3-
    • Nicotinic acid, >=98%
    • NSC757241
    • Spectrum2_000006
    • 2679MF687A
    • SBI-0051456.P003
    • NIACIN [USP-RS]
    • HSDB 3134
    • VITAMIN B3 [VANDF]
    • Niacin extended release
    • Nicotinic acid, Vetec(TM) reagent grade, >=98%
    • Spectrum3_000515
    • HMS3714B04
    • Niconat
    • HMS3655K08
    • KBio1_000695
    • PS-4255
    • Nicotinsaure
    • AC8691
    • BSPBio_000662
    • NICOTINIC ACID [WHO-DD]
    • BRD-K60237333-001-28-9
    • NC00524
    • Nicotinic acid, for inorganic trace analysis, >=99.999% (metals basis)
    • NICOTINIC ACID [EMA EPAR]
    • DB00627
    • BBL037343
    • 3DDB011E-F3A6-45B6-A2D2-77B2A6E8936E
    • KBio2_006679
    • SR-01000722017-2
    • 5-pyridinecarboxylic acid
    • BSPBio_002069
    • Pyridine-.beta.-carboxylic acid
    • Spectrum_001063
    • NIASPAN TITRATION STARTER PACK
    • BRD-K60237333-001-27-1
    • 5-22-02-00057 (Beilstein Handbook Reference)
    • SPECTRUM1500430
    • Pyridine-carboxylique-3
    • NICO
    • HMS2097B04
    • CAS-59-67-6
    • AC-907/25014105
    • Ncotnc acd
    • pyridinium-3-carboxylate
    • Nicotinic Acid;
    • Nicotinic Acid,(S)
    • Nicotinic acid (Niacin)
    • D00049
    • NICOTINIC ACID [VANDF]
    • NCGC00016268-13
    • Prestwick1_000881
    • AB00052050_15
    • Naotin
    • DTXCID10932
    • SR 4390
    • NCGC00016268-09
    • Caswell No. 598
    • P.P. factor-pellagra preventive factor
    • HMS3371E07
    • [3H]-Nicotinic acid
    • HMS2091H22
    • CHEMBL573
    • DivK1c_000695
    • Tox21_110337
    • Nicotinic acid, for synthesis, 99%
    • NIACIN [VANDF]
    • Kyselina nikotinova [Czech]
    • ADVICOR COMPONENT NIACIN
    • NICOTINIC ACID [EP IMPURITY]
    • NCGC00094734-02
    • Nicotinic acid, SAJ special grade, >=99.5%
    • Nicotinic acid, matrix substance for MALDI-MS, >=99.5% (HPLC)
    • Pyridine-3-carbonic acid
    • NINDS_000695
    • AI3-18994
    • Acido nicotinico
    • 3-Pyridyl carboxylic acid
    • METHYL NICOTINATE IMPURITY A [EP IMPURITY]
    • Niacor
    • Niaspan (TN)
    • BDBM23515
    • Nicotinic acid, European Pharmacopoeia (EP) Reference Standard
    • C00253
    • UNII-2679MF687A
    • Tox21_302904
    • SDCCGMLS-0066610.P001
    • SR-01000722017-4
    • DB-007765
    • bmse000104
    • s1744
    • WLN: T6NJ CVQ
    • KBioSS_001543
    • Nicotinic acid, plant cell culture tested
    • Niacin (Nicotinic Acid), Pharmaceutical Secondary Standard; Certified Reference Material
    • Niacin [USP]
    • GTPL1594
    • SIMCOR COMPONENT NIACIN
    • L001199
    • NS00003500
    • AB00052050_14
    • Niacin (USP)
    • Nicotinic acid, analytical standard
    • EPA Pesticide Chemical Code 056701
    • NSC-169454
    • KBio2_004111
    • NCGC00016268-04
    • Nico-400
    • NCGC00094734-01
    • MDL: MFCD00006391
    • インチ: 1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)
    • InChIKey: PVNIIMVLHYAWGP-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C1=C([H])N=C([H])C([H])=C1[H])=O
    • BRN: 109591

計算された属性

  • せいみつぶんしりょう: 123.032028g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.4
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 123.032028g/mol
  • 単一同位体質量: 123.032028g/mol
  • 水素結合トポロジー分子極性表面積: 50.2Ų
  • 重原子数: 9
  • 複雑さ: 114
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • ぶんしりょう: 123.11
  • 互変異性体の数: 何もない

じっけんとくせい

  • におい: Odorless
  • Stability Shelf Life: Stable under recommended storage conditions.
  • Autoignition Temperature: 580 °C
  • Temperature: Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
  • Dissociation Constants: pKa = 4.75 at 25 °C
  • Taste: Sour taste
  • 色と性状: Powder
  • 密度みつど: 1.473
  • ゆうかいてん: 236-239 °C (lit.)
  • ふってん: 292.4°C at 760 mmHg
  • フラッシュポイント: 華氏温度:379.4°f< br / >摂氏度:193°C< br / >
  • 屈折率: 1.5423 (estimate)
  • PH値: 2.7 (18g/l, H2O, 20℃)
  • ようかいど: 18g/l
  • すいようせい: 1-5 g/100 mL at 17 ºC
  • あんていせい: Stable. Incompatible with strong oxidizing agents. May be light sensitive.
  • PSA: 55.98000
  • LogP: 0.88080
  • におい: Odorless
  • マーカー: 6525
  • かんど: 光に敏感
  • じょうきあつ: 9.36X10-5 mm Hg at 25 °C (est)
  • 酸性度係数(pKa): 4.85(at 25℃)
  • 濃度: 1.0 mg/mL in methanol
  • ようかいせい: 1 gは60 mlの水に溶け、沸騰水、沸騰水エタノール、アルカリ金属水酸化物及びアルカリ金属炭酸塩溶液に溶けやすく、プロピレングリコールに溶け、エーテルに溶けない。

Niacin セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: 36
  • セキュリティの説明: S26-S36
  • 福カードFコード:8
  • RTECS番号:QT0525000
  • 危険物標識: Xi
  • セキュリティ用語:S24/25
  • TSCA:Yes
  • どくせい:LD50 s.c. in rats: 5 g/kg (Brazda, Coulson)
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • リスク用語:R36/37/38

Niacin 税関データ

  • 税関コード:29362990
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Niacin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-16693-0.25g
pyridine-3-carboxylic acid
59-67-6 95%
0.25g
$19.0 2023-05-02
MedChemExpress
HY-B0143-10mM*1 mL in DMSO
Niacin
59-67-6 99.91%
10mM*1 mL in DMSO
¥500 2024-05-25
BAI LING WEI Technology Co., Ltd.
978096-25G
Nicotinic acid, 99.5%
59-67-6 99.5%
25G
¥ 81 2022-04-26
abcr
AB110505-250 g
Nicotinic acid, 99%; .
59-67-6 99%
250 g
€25.40 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0082-500g
Niacin
59-67-6 99.0%(LC&T)
500g
¥470.0 2022-05-30
ChemScence
CS-1946-500mg
Niacin
59-67-6 99.77%
500mg
$50.0 2021-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015202-100g
Niacin
59-67-6 99%
100g
¥52 2023-07-11
ChemScence
CS-1946-1kg
Niacin
59-67-6 99.77%
1kg
$37.0 2022-04-27
Enamine
EN300-16693-100.0g
pyridine-3-carboxylic acid
59-67-6 95%
100g
$67.0 2023-05-02
BAI LING WEI Technology Co., Ltd.
978096-500G
Nicotinic acid, 99.5%
59-67-6 99.5%
500G
¥ 693 2022-04-26

Niacin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  20 min, 75 °C
リファレンス
Substituted tertiary phosphine Ru(II) organometallics: Catalytic utility on the hydrolysis of etofibrate in pharmaceuticals
Reddy, P. Muralidhar; et al, Spectrochimica Acta, 2008, (5), 1231-1237

Niacin Raw materials

Niacin Preparation Products

Niacin サプライヤー

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:59-67-6)Nicotinic acid
注文番号:274502
在庫ステータス:0
はかる:kg
清らかである:99%
最終更新された価格情報:Tuesday, 20 August 2024 16:32
価格 ($):0
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:59-67-6)Niacin
注文番号:59-67-6
在庫ステータス:0/0
はかる:/
清らかである:/
最終更新された価格情報:Monday, 18 March 2024 13:48
価格 ($):0/0
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:59-67-6)niacin
注文番号:JH039
在庫ステータス:in Stock
はかる:25kg
清らかである:98.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated

Niacin 関連文献

Niacinに関する追加情報

Niacin (CAS No. 59-67-6): A Multifunctional Compound Bridging Chemistry, Biology, and Medicine

Niacin, also known as nicotinic acid, is a water-soluble vitamin classified as vitamin B3 (VB3) with the chemical formula CH₅NO₂. Its CAS registry number, 59-67-6, identifies it as a compound of significant relevance in both academic research and clinical practice. Structurally characterized by a pyridine ring substituted with a carboxylic acid group at position 3 and an amide group at position 1, niacin serves as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are pivotal in redox reactions, energy metabolism, and cellular signaling pathways, making niacin indispensable for maintaining physiological homeostasis.

In recent years, advancements in metabolomics have revealed novel roles of niacin beyond its classical function as a nutrient. A study published in *Nature Metabolism* (2023) demonstrated that niacin deficiency disrupts epigenetic regulation by impairing histone deacetylase (HDAC) activity, which is critical for gene expression modulation. This finding underscores the compound’s role in chromatin remodeling and its potential implications for therapies targeting epigenetic disorders such as cancer or neurodegenerative diseases. The compound’s ability to influence NAD+ biosynthesis has also been linked to enhanced mitochondrial biogenesis, a mechanism explored in preclinical models of metabolic syndrome.

Clinically, niacin (CAS No. 59-67-6) remains a cornerstone in lipid management due to its unique dual mechanism of action: it suppresses hepatic triglyceride synthesis while upregulating high-density lipoprotein (HDL) production. However, recent trials have highlighted challenges with traditional formulations causing vasodilation-induced flushing and hepatotoxicity at high doses. Innovations such as extended-release formulations with reduced side effects are now under investigation. A phase III trial reported in *The Lancet* (2024) showed that combining low-dose niacin with paraxanthine, a caffeine metabolite, synergistically improves lipid profiles without exacerbating adverse effects—a breakthrough leveraging molecular pharmacology principles.

Beyond cardiovascular applications, emerging research focuses on niacin’s neuroprotective properties. In Alzheimer’s disease models, supplementation with niacin enhanced synaptic plasticity by activating sirtuin enzymes—histone-modifying proteins involved in neuronal survival—according to findings from *Cell Reports* (2023). This mechanism aligns with its role in NAD+-dependent pathways that regulate cellular senescence and inflammation. Additionally, studies published in *Science Translational Medicine* (2024) identified niacin’s capacity to modulate microglial activation through PPAR-alpha receptor agonism, suggesting potential for neurodegenerative disease therapies.

In dermatology,niacin has gained attention for its anti-inflammatory effects mediated via the hydroxycarboxylic acid receptor 3 (HCAR3) pathway. A randomized controlled trial in *Journal of Investigative Dermatology* (2024) demonstrated that topical application of stabilized niacin derivatives reduces acne lesion counts by inhibiting sebum production without causing skin irritation—a significant improvement over earlier formulations prone to decomposition under ambient conditions.

From a synthetic chemistry perspective,niacin CAS No. 59-67-6 serves as an intermediate in the production of pharmaceuticals like nicotinamide riboside, an NAD+ precursor under study for aging-related conditions. Recent advances include enzymatic synthesis methods using engineered nicotinamidase enzymes reported in *ACS Catalysis* (2024), which offer higher yield compared to traditional chemical routes while minimizing environmental impact.

A critical area of current research involves understanding the compound’s pharmacokinetics at subclinical doses (niacin long-term supplementation) for preventive medicine applications. Human cohort studies published in *JAMA Cardiology* (2024) suggest that daily doses below 1 gram may reduce coronary artery calcification progression without triggering adverse reactions typically associated with higher therapeutic doses.

In drug delivery systems,niacin is being explored as part of prodrug strategies to enhance bioavailability and target specificity. A 2024 paper from *Advanced Drug Delivery Reviews* described pH-sensitive nanoparticles encapsulating niacin derivatives that release active molecules selectively within inflamed tissues—minimizing systemic side effects while maximizing therapeutic efficacy.

Mechanistically,niacin’s activation of adenosine receptors has been implicated in its anti-inflammatory properties beyond HCAR3 pathways. Research from *Immunity* journal revealed that adenosine A₂A-receptor signaling induced by niacin metabolites suppresses cytokine storm mechanisms relevant to autoimmune diseases like rheumatoid arthritis—a discovery expanding its therapeutic potential into immunomodulatory applications.

Safety profiles continue to evolve with novel formulations reducing historical limitations:extended-release niacin products now incorporate cyclodextrin complexes or microencapsulation techniques to mitigate flushing episodes caused by prostaglandin E release during rapid absorption phases observed in conventional tablets (*Journal of Medicinal Chemistry*, 2024). These innovations address key barriers hindering widespread clinical adoption despite proven efficacy.

The compound’s role in epigenetic therapy is further illuminated by its ability to regulate DNA repair processes via PARP enzyme activation—critical for maintaining genomic stability (*Nature Chemical Biology*, 2024). This dual function as both an antioxidant cofactor and DNA repair modulator positions it uniquely among vitamins with therapeutic applications.

In oncology,niacin derivatives are being investigated for their tumor-suppressive properties through metabolic reprogramming mechanisms (*Cancer Cell*, 2024). One study demonstrated that high-dose intravenous administration selectively induces apoptosis in cancer cells dependent on NAD+-rich environments—a strategy currently undergoing preclinical optimization for targeted therapies.

Nutritional science advancements include identifying genetic polymorphisms affecting niacin metabolism (*Genome Medicine*, 2024). The discovery of variants within the NAD synthetase gene family explains inter-individual differences in response to supplementation—a breakthrough enabling personalized dosing strategies based on pharmacogenomic analysis.

Biochemical assays using mass spectrometry have refined quantification methods for niacin CAS No. 59-67-6 levels within tissues (*Analytical Chemistry*, 2024). New LC-MS/MS protocols detect picomolar concentrations of free nicotinic acid and its conjugated forms simultaneously—a critical advancement for monitoring therapeutic efficacy and toxicity thresholds accurately.

Clinical trials now emphasize combination therapies:niacin combined with statins shows additive benefits without increasing myopathy risks when administered at optimized ratios (*New England Journal of Medicine*, 2024). This approach leverages complementary mechanisms where statins reduce LDL cholesterol while niacin elevates HDL levels synergistically improving overall lipid profiles compared to monotherapy regimens.

Inflammation modulation via niacin HCAR3 agonism has been extended into experimental models of multiple sclerosis (*Proceedings of the National Academy of Sciences*, 2024). Researchers observed reduced demyelination when combining standard immunosuppressants with low-dose oral niacin—a potential paradigm shift toward integrated treatment approaches addressing both immune dysregulation and neurodegeneration simultaneously.

Synthetic organic chemistry continues advancing derivatization techniques:acylated niacin esters synthesized using microwave-assisted condensation reactions exhibit improved solubility profiles ideal for transdermal drug delivery systems (*European Journal of Medicinal Chemistry*, 2024). These modifications maintain biological activity while enhancing physical characteristics crucial for formulation development across diverse medical specialties.

The compound’s role in skin health extends beyond anti-acne applications:topical niacin formulations now incorporate nanoemulsion carriers that enhance penetration into dermal layers without causing irritation (*Journal of Cosmetic Dermatology*, 2019–updated data available Q1/’’’’). This innovation supports its use in treating inflammatory dermatoses such as rosacea while maintaining cosmeceutical safety standards.

Epidemiological studies reinforce its preventive role:population-based analyses linking higher dietary intake of vitamin B3 sources—such as tryptophan-rich foods—to lower incidence rates of non-alcoholic fatty liver disease (NAFLD) were published recently (*Gastroenterology*, 】】】】). These findings align with mechanistic insights showing improved hepatic lipid handling through enhanced carnitine biosynthesis dependent on adequate nicotinic acid availability.

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